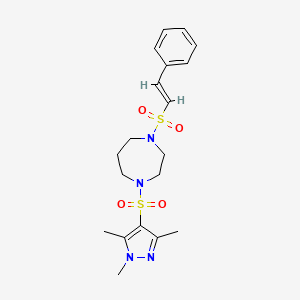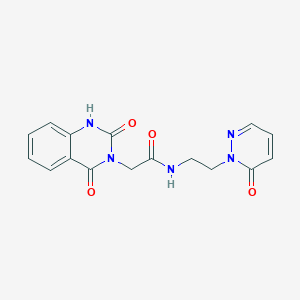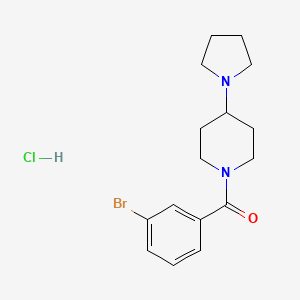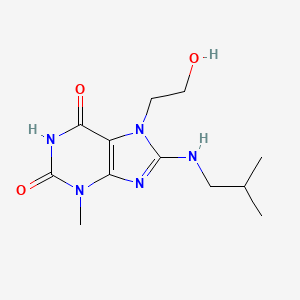
7-(2-hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as Rolipram, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Novel synthesis methods have been developed for creating derivatives of purine-2,6-dione, which include various substituents at the 7 and 8 positions to enhance biological activity or facilitate further chemical modifications. For example, efficient syntheses of lavendamycin methyl ester and related quinolindiones were reported, showcasing innovative pathways to potent antitumor agents (Behforouz et al., 1996). Similarly, the structural analysis of 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline revealed a planar purine fused-ring skeleton, contributing to our understanding of the compound's potential interactions and stability (Karczmarzyk et al., 1995).
Biological Activity
- Research into the cardiovascular activity of purine-2,6-dione derivatives has shown that certain compounds exhibit significant antiarrhythmic and hypotensive effects, indicating potential applications in the treatment of cardiovascular diseases (Chłoń-Rzepa et al., 2004). Additionally, studies on cytokinins have synthesized and evaluated the biological activity of derivatives related to 2iP and 3iP, indicating their role in plant growth and development (Leonard et al., 1968).
Therapeutic Potential
- Novel heterocycles, such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, have been synthesized and examined for their biological activities, including antitumor and vascular relaxing effects, highlighting the therapeutic potential of purine derivatives in oncology and vascular diseases (Ueda et al., 1987).
Propriétés
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-7(2)6-13-11-14-9-8(17(11)4-5-18)10(19)15-12(20)16(9)3/h7,18H,4-6H2,1-3H3,(H,13,14)(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDJWEZBIMJMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

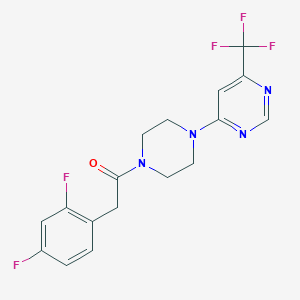
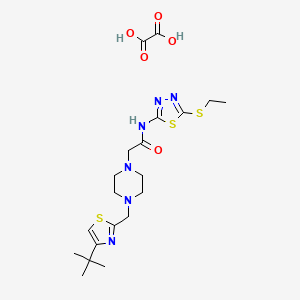
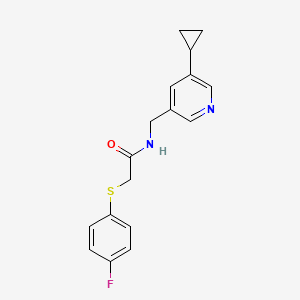
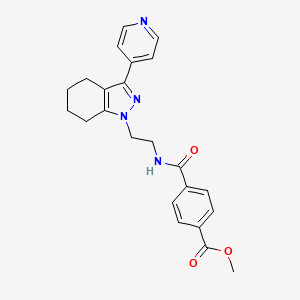
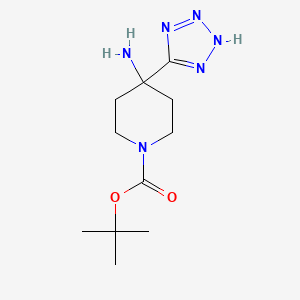
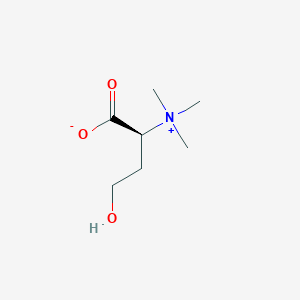
![(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride](/img/structure/B2590715.png)
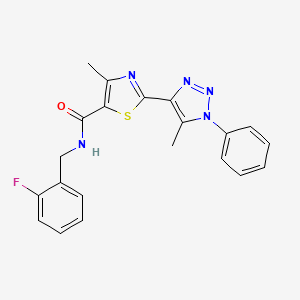
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2590717.png)
![[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone](/img/structure/B2590719.png)
![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)
